2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one
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Overview
Description
2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one is a synthetic organic compound known for its vibrant color and potential applications in various fields. This compound belongs to the class of azo dyes, which are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound’s structure includes a benzothiophene moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(diethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 1-benzothiophen-3(2H)-one under basic conditions to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pH, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of colored materials, such as textiles and plastics.
Mechanism of Action
The mechanism of action of 2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one involves its interaction with molecular targets through its azo group and aromatic rings. The compound can undergo photochemical reactions, generating reactive oxygen species that can damage cellular components. This property is particularly useful in photodynamic therapy, where the compound is activated by light to exert its effects on target cells.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one
- 2-{(E)-[4-(Methoxyphenyl)diazenyl}-1-benzothiophen-3(2H)-one
- 2-{(E)-[4-(Ethoxyphenyl)diazenyl}-1-benzothiophen-3(2H)-one
Uniqueness
2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one is unique due to its diethylamino group, which enhances its solubility and stability compared to similar compounds. This structural feature also influences its photochemical properties, making it more effective in applications such as photodynamic therapy.
Properties
CAS No. |
64180-20-7 |
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Molecular Formula |
C18H19N3OS |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[[4-(diethylamino)phenyl]diazenyl]-1-benzothiophen-3-one |
InChI |
InChI=1S/C18H19N3OS/c1-3-21(4-2)14-11-9-13(10-12-14)19-20-18-17(22)15-7-5-6-8-16(15)23-18/h5-12,18H,3-4H2,1-2H3 |
InChI Key |
LQZWPZRNVSSSSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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